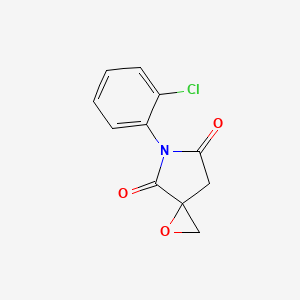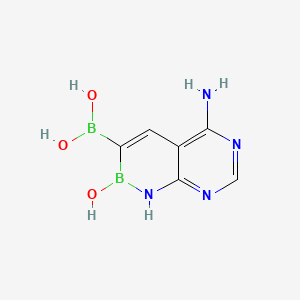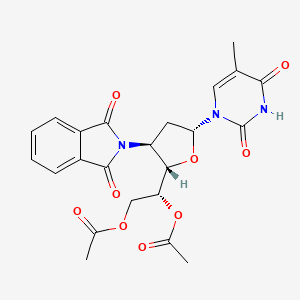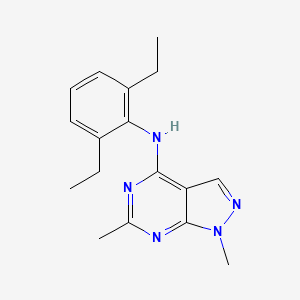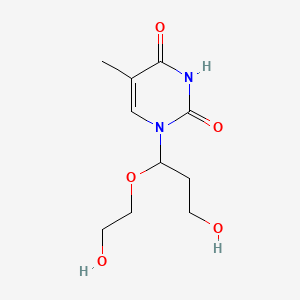
4-Ethoxy-1-pentanesulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethoxy-1-pentanesulfonic acid is an organic compound with the molecular formula C7H16O4S It is a sulfonic acid derivative, characterized by the presence of an ethoxy group attached to the fourth carbon of a pentane chain, which is further substituted with a sulfonic acid group at the first carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-1-pentanesulfonic acid can be achieved through several methods. One common approach involves the reaction of 4-ethoxypentane with a sulfonating agent such as sulfur trioxide or chlorosulfonic acid. The reaction typically occurs under controlled temperature conditions to ensure the selective formation of the sulfonic acid group.
-
Sulfur Trioxide Method
Reactants: 4-ethoxypentane, sulfur trioxide
Conditions: The reaction is carried out at low temperatures (0-5°C) to prevent over-sulfonation.
Procedure: 4-ethoxypentane is slowly added to a solution of sulfur trioxide in an inert solvent such as dichloromethane. The mixture is stirred for several hours, and the product is isolated by neutralization with a base such as sodium hydroxide.
-
Chlorosulfonic Acid Method
Reactants: 4-ethoxypentane, chlorosulfonic acid
Conditions: The reaction is performed at room temperature.
Procedure: 4-ethoxypentane is added dropwise to chlorosulfonic acid with constant stirring. The reaction mixture is then quenched with ice water, and the product is extracted using an organic solvent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems allows for precise control of reaction parameters, leading to high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-Ethoxy-1-pentanesulfonic acid undergoes various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonate esters or sulfonyl chlorides.
Reduction: The ethoxy group can be reduced to form the corresponding alcohol.
Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions to form sulfonamide derivatives.
Common Reagents and Conditions
-
Oxidation
Reagents: Potassium permanganate, hydrogen peroxide
Conditions: The reaction is typically carried out in an aqueous medium at elevated temperatures.
-
Reduction
Reagents: Lithium aluminum hydride, sodium borohydride
Conditions: The reaction is performed in an inert solvent such as tetrahydrofuran at low temperatures.
-
Substitution
Reagents: Ammonia, primary amines
Conditions: The reaction is conducted in an organic solvent such as ethanol at room temperature.
Major Products Formed
Oxidation: Sulfonate esters, sulfonyl chlorides
Reduction: 4-Ethoxypentanol
Substitution: Sulfonamide derivatives
Aplicaciones Científicas De Investigación
4-Ethoxy-1-pentanesulfonic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonate esters and sulfonamide derivatives.
Biology: The compound is employed in biochemical studies to investigate the role of sulfonic acid groups in enzyme catalysis and protein interactions.
Medicine: It is explored for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Industry: The compound is utilized in the production of surfactants, detergents, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-Ethoxy-1-pentanesulfonic acid involves its interaction with molecular targets through its sulfonic acid group. This group can form strong hydrogen bonds and ionic interactions with proteins and enzymes, modulating their activity. The ethoxy group provides additional hydrophobic interactions, enhancing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Methoxy-1-pentanesulfonic acid
- 4-Propoxy-1-pentanesulfonic acid
- 4-Butoxy-1-pentanesulfonic acid
Uniqueness
4-Ethoxy-1-pentanesulfonic acid is unique due to the presence of the ethoxy group, which imparts distinct chemical properties compared to its analogs. The ethoxy group enhances the compound’s solubility in organic solvents and provides a balance between hydrophobic and hydrophilic interactions, making it a versatile reagent in various applications.
Propiedades
Número CAS |
5395-32-4 |
|---|---|
Fórmula molecular |
C7H16O4S |
Peso molecular |
196.27 g/mol |
Nombre IUPAC |
4-ethoxypentane-1-sulfonic acid |
InChI |
InChI=1S/C7H16O4S/c1-3-11-7(2)5-4-6-12(8,9)10/h7H,3-6H2,1-2H3,(H,8,9,10) |
Clave InChI |
XHEQMXPLAXQTIZ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(C)CCCS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


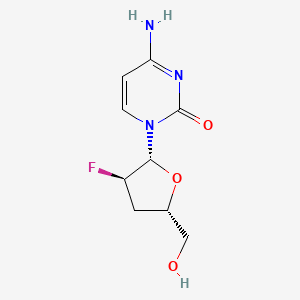
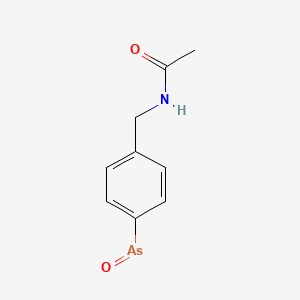
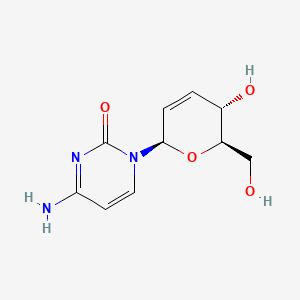
![4-Chloro-2-(dichloromethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine](/img/structure/B12804201.png)
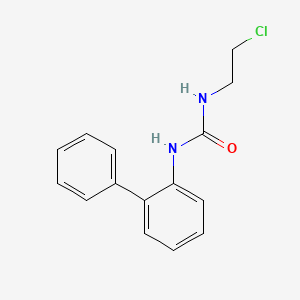
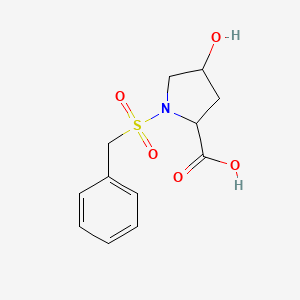
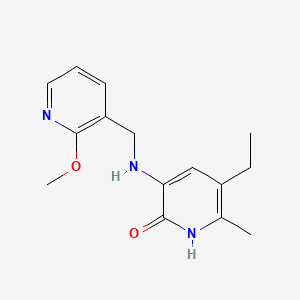
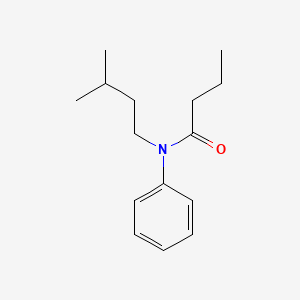
![1-Pyridin-3-ylbicyclo[2.2.2]octan-4-amine](/img/structure/B12804214.png)
